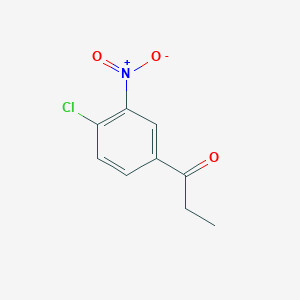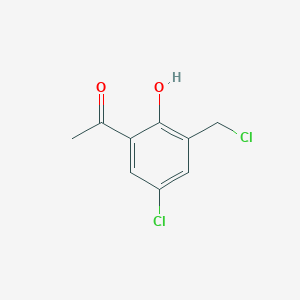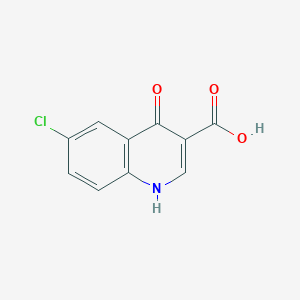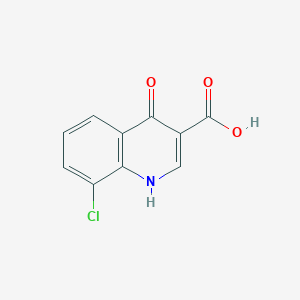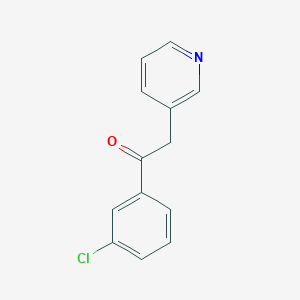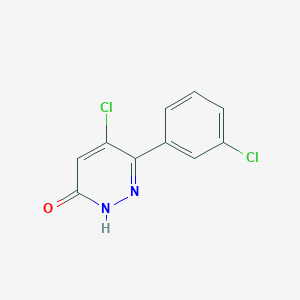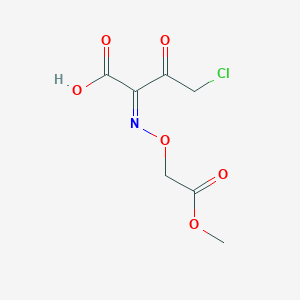
(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid
Übersicht
Beschreibung
(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid, also known as Z-4-Cl-MEOX, is an organic acid that has been studied for its potential applications in scientific research. This compound is a derivative of oxobutanoic acid and has a molecular weight of 247.55 g/mol. It is a chiral compound, meaning it has two non-superimposable mirror images. Z-4-Cl-MEOX is a colorless solid that is slightly soluble in water and is used in various research applications.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid, also known as (2E)-4-chloro-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoic acid:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals due to its unique chemical structure. It can be used as a building block for synthesizing various bioactive molecules, which may exhibit antibacterial, antifungal, or antiviral properties. Researchers are particularly interested in its ability to inhibit specific enzymes or pathways critical to the survival of pathogens .
Agricultural Chemistry
In agricultural chemistry, this compound is being explored for its potential as a herbicide or pesticide. Its ability to interfere with specific biochemical pathways in plants or pests makes it a candidate for developing new agrochemicals that can protect crops from diseases and pests while minimizing environmental impact .
Material Science
The compound’s unique chemical properties make it useful in material science, particularly in the synthesis of polymers and other advanced materials. It can be incorporated into polymer chains to modify their physical and chemical properties, such as increasing their resistance to heat, chemicals, or mechanical stress .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent or standard for various analytical techniques. Its well-defined chemical structure and reactivity make it suitable for use in chromatography, mass spectrometry, and other analytical methods to identify and quantify other substances in complex mixtures .
Biochemical Research
Biochemists are investigating this compound for its potential to act as a probe or inhibitor in biochemical assays. Its ability to interact with specific proteins or enzymes can help researchers understand the mechanisms of various biological processes and develop new therapeutic strategies .
Synthetic Organic Chemistry
Synthetic organic chemists are utilizing this compound as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile starting material for constructing a wide range of organic compounds, which can be used in pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
IUPAC Name |
(2E)-4-chloro-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO6/c1-14-5(11)3-15-9-6(7(12)13)4(10)2-8/h2-3H2,1H3,(H,12,13)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFHPXSFQRCNQW-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CON=C(C(=O)CCl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CO/N=C(\C(=O)CCl)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




